(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile
Description
Structure
3D Structure
Properties
CAS No. |
649759-83-1 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3-azidopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13N5/c1-2-3-5-10(8-11,9-12)6-4-7-14-15-13/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
KZDLFQRBNIFFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Attack of Azide on Alkene
One of the most prominent methods involves a multi-step process where an alkene undergoes a nucleophilic attack by an azide ion. The general steps are as follows:
Preparation of But-1-en-1-yl Compound : Start with a suitable precursor that can yield a but-1-en-1-yl structure.
Nucleophilic Reaction : The but-1-en-1-yl compound is treated with sodium azide in a solvent such as dimethylformamide (DMF). This reaction introduces the azide group into the molecule.
Formation of Nitrile Groups : Following the formation of the azide compound, nitrile groups can be introduced through reactions with cyanating agents like sodium cyanide or by direct nitrilation of the resulting product.
Radical Reactions
Radical chemistry offers another pathway for synthesizing (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile:
- Use of Tributyltin Hydride : In this method, tributyltin hydride is used alongside azides to facilitate radical addition reactions. The azido group can undergo reduction to form amines, which may subsequently react with alkenes to yield the desired nitrile compound.
Huisgen Cycloaddition
The Huisgen reaction provides an alternative approach for synthesizing compounds containing azide functionalities:
- Cycloaddition Reaction : This reaction involves the interaction between alkyl or aryl azides and alkenes to form triazoles. While this method primarily focuses on triazole formation, it can be adapted for synthesizing compounds like this compound by careful selection of reactants.
The mechanisms involved in these synthesis methods often include radical formation and subsequent transformations:
Mechanism of Nucleophilic Attack
In the nucleophilic attack mechanism, the azide ion acts as a nucleophile that attacks the electron-deficient double bond of the alkene. This results in the formation of an intermediate that can rearrange or further react to yield nitriles.
Radical Mechanisms
When utilizing radical methods, the generation of nitrogen-centered radicals plays a crucial role. These radicals can engage in various reactions leading to complex organic molecules. For example, upon heating or irradiation, azides can decompose to form radicals that can then react with alkenes or other substrates.
| Method | Key Steps | Advantages |
|---|---|---|
| Nucleophilic Attack | Azide ion attacks alkene; nitrile formation | Direct introduction of functional groups |
| Radical Reactions | Use of tributyltin hydride; radical addition | Versatile and can tolerate various functional groups |
| Huisgen Cycloaddition | Reaction between azides and alkenes | Biocompatible and straightforward |
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azide group allows for bioorthogonal labeling and click chemistry applications.
Medicine: Potential use in drug discovery and development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The nitrile groups can interact with nucleophiles, leading to the formation of amines or other derivatives. These interactions are crucial for its applications in chemical synthesis and biological labeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Propanedinitrile Derivatives
The propanedinitrile framework is shared among several compounds, but substituents critically alter properties. Key comparisons include:
[Chloro(phenyl)methylidene]propanedinitrile (CAS: 2698-41-1)
- Structure : Features a chlorophenyl group attached to the propanedinitrile core.
- Reactivity : The electron-withdrawing chlorine and phenyl groups stabilize the nitrile groups, reducing susceptibility to nucleophilic attack compared to the azidopropyl analogue.
- Applications : Primarily used as a chemical intermediate in agrochemicals and dyes due to its stability .
b. (E)-4-(But-1-en-1-yl)-1,2-dimethoxybenzene (Compound 31 in )
- Structure : Aromatic benzene ring substituted with a butenyl group and methoxy groups.
- Key Differences : Lacks the propanedinitrile core and azide functionality but shares the butenyl moiety. Exhibits higher UV absorption due to conjugation in the aromatic system, unlike the aliphatic nitrile-dominated structure of the target compound .
Physical and Chemical Properties
The table below contrasts key properties of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile with analogous compounds:
| Property | This compound | [Chloro(phenyl)methylidene]propanedinitrile | (E)-4-(But-1-en-1-yl)-1,2-dimethoxybenzene |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃N₅ | C₁₀H₅ClN₂ | C₁₂H₁₄O₂ |
| Molecular Weight (g/mol) | 227.25 | 194.62 | 190.24 |
| Key Functional Groups | Azide, nitriles, alkene | Chlorine, nitriles, phenyl | Butenyl, methoxy, aromatic |
| Reactivity | High (azide cycloaddition, isomerization) | Moderate (electrophilic substitution) | Low (UV-sensitive conjugation) |
| Log Kow (Est.) | ~1.5 (polar azide lowers hydrophobicity) | ~2.8 (chlorophenyl enhances lipophilicity) | ~2.3 (methoxy groups moderate polarity) |
| Stability | Thermally sensitive (azide decomposition) | High thermal and chemical stability | Moderate (prone to oxidation) |
Biological Activity
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile is a complex organic compound notable for its unique structural features, including an azide group, a butenyl moiety, and two nitrile functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity in synthetic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Azide Group (–N₃) : Known for its high reactivity, particularly in click chemistry, which facilitates the formation of diverse compounds.
- Butenyl Moiety (–C₄H₅) : Provides unsaturation that can be exploited in various chemical reactions.
- Nitrile Functional Groups : Contribute to the compound's polarity and potential interactions with biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Click Chemistry : Utilizing the azide functionality for cycloaddition reactions.
- Nitrile Synthesis Techniques : Employing established methods to introduce nitrile groups into organic frameworks.
Biological Activity
The biological activity of this compound is primarily attributed to its azide and nitrile functionalities. Research indicates several potential applications:
1. Antimicrobial Properties
Studies have shown that compounds containing azide groups exhibit varying degrees of antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Cytotoxicity
Preliminary assays suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the azide group allows for further functionalization, potentially enhancing its efficacy.
3. Drug Delivery Systems
Due to its reactive nature, this compound could serve as a precursor in the development of drug delivery systems where controlled release of therapeutic agents is desired.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Mechanistic Insights
The reactivity of the azide group allows it to participate in various chemical transformations, including:
- Cycloaddition Reactions : Leading to the formation of triazole derivatives which have been shown to possess biological activities.
- Nucleophilic Substitution : The azide can act as a leaving group in reactions with electrophiles, facilitating further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
